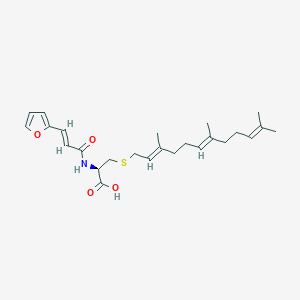

3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4S/c1-19(2)8-5-9-20(3)10-6-11-21(4)15-17-31-18-23(25(28)29)26-24(27)14-13-22-12-7-16-30-22/h7-8,10,12-16,23H,5-6,9,11,17-18H2,1-4H3,(H,26,27)(H,28,29)/b14-13+,20-10+,21-15+/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWYGZOGAGEKLT-UXIWRMOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C=CC1=CC=CO1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Farnesyl Cysteine Analogs

This guide provides a comprehensive exploration of the spectroscopic properties of fluorescently labeled farnesyl cysteine analogs, essential tools for researchers in cell biology and drug discovery. We will delve into the principles governing their fluorescence, detailed experimental protocols for their characterization, and the interpretation of their spectral data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular probes in their work.

Introduction: The Significance of Protein Prenylation and Fluorescent Analogs

Protein prenylation is a critical post-translational modification where a farnesyl or geranylgeranyl isoprenoid group is attached to a cysteine residue at or near the C-terminus of a protein. This lipid modification is crucial for mediating protein-membrane and protein-protein interactions, thereby regulating the function and subcellular localization of a wide array of proteins, including the Ras superfamily of small GTPases, which are implicated in numerous cancers.

Farnesyltransferase (FTase) is the key enzyme responsible for catalyzing the attachment of the 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to its target proteins. Given the role of farnesylated proteins in disease, FTase has emerged as a significant target for therapeutic intervention.

To study the mechanism of FTase and to screen for its inhibitors, researchers have developed fluorescently labeled analogs of farnesyl cysteine. These analogs, typically incorporating environmentally sensitive fluorophores such as dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) or NBD (nitrobenz-2-oxa-1,3-diazole), are invaluable tools for in vitro assays. Their fluorescence properties are exquisitely sensitive to their local microenvironment, a characteristic that is exploited to monitor the farnesylation reaction in real-time.

Foundational Principles of Fluorescence Spectroscopy

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state, and then emits a photon as it returns to its ground state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The key parameters that define the fluorescence of a molecule are:

-

Excitation Spectrum: The range of wavelengths of light that the molecule can absorb to become excited.

-

Emission Spectrum: The range of wavelengths of light that the molecule emits upon returning to its ground state.

-

Quantum Yield (Φ): The ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The fluorescence of many organic dyes, including dansyl and NBD, is highly dependent on the polarity of their surrounding environment. In a polar, aqueous environment, these fluorophores often exhibit low fluorescence quantum yields. However, when they are in a non-polar, hydrophobic environment, their fluorescence can be significantly enhanced. This environmental sensitivity is the cornerstone of their use in studying protein farnesylation.

Common Fluorophores for Farnesyl Cysteine Analogs

The choice of fluorophore is critical for designing effective fluorescent probes. The ideal fluorophore should exhibit a significant change in its fluorescence properties upon farnesylation and have excitation and emission wavelengths that are compatible with standard laboratory instrumentation.

The Dansyl Group

The dansyl fluorophore is a classic environmentally sensitive probe. Its fluorescence quantum yield is low in polar solvents like water but increases dramatically in non-polar environments. This is because the excited state of the dansyl group has a larger dipole moment than the ground state. In polar solvents, the excited state is stabilized by solvent relaxation, which provides a non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence. In a non-polar environment, this relaxation pathway is less efficient, leading to a higher fluorescence quantum yield.

Upon farnesylation of a dansyl-labeled peptide, the bulky, hydrophobic farnesyl group creates a non-polar microenvironment around the dansyl moiety, leading to a significant increase in fluorescence intensity and a blue shift (a shift to shorter wavelengths) in the emission maximum.

The NBD Group

The NBD (7-nitrobenz-2-oxa-1,3-diazole) group is another popular environmentally sensitive fluorophore. Similar to the dansyl group, NBD's fluorescence is quenched in polar solvents and enhanced in non-polar environments. NBD derivatives are often used in biological applications due to their small size and favorable photophysical properties. The reaction of NBD-Cl with the thiol group of cysteine results in a fluorescent adduct. The environmental sensitivity of the NBD fluorophore allows for the monitoring of the local environment of the cysteine residue.

Quantitative Data of Farnesyl Cysteine Analogs

The following table summarizes the key spectroscopic properties of some common fluorescent farnesyl cysteine analogs. It is important to note that these values can be influenced by the specific peptide sequence and the solvent conditions.

| Fluorescent Analog | Fluorophore | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) | Notes |

| Dansyl-GCVLS | Dansyl | ~340 nm | ~560 nm (polar) / ~510 nm (non-polar) | ~220 nm / ~170 nm | Low (polar) / High (non-polar) | Commonly used in FTase assays.[1] |

| Dansyl-Proline | Dansyl | ~335-340 nm | ~518-525 nm | ~183-185 nm | - | Used as a standard for dansyl-labeled amino acids. |

| NBD-Cysteine | NBD | ~470 nm | ~540 nm | ~70 nm | Environmentally sensitive | The exact values can vary with the specific NBD derivative and local environment.[2] |

Experimental Protocols

Synthesis of Fluorescent Farnesyl Cysteine Analogs

The synthesis of fluorescently labeled peptides is typically performed using solid-phase peptide synthesis (SPPS).

Protocol for Dansyl-Peptide Synthesis:

-

Peptide Synthesis: The peptide sequence (e.g., GCVLS) is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

N-terminal Dansylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the resin-bound peptide is reacted with a solution of dansyl chloride in a suitable organic solvent (e.g., dimethylformamide, DMF) in the presence of a base (e.g., diisopropylethylamine, DIEA).

-

Cleavage and Deprotection: The dansylated peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a strong acid cocktail (e.g., trifluoroacetic acid, TFA, with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Diagram of Dansyl-Peptide Synthesis Workflow:

Caption: Workflow for the synthesis of a dansyl-labeled peptide.

Measurement of Fluorescence Excitation and Emission Spectra

A spectrofluorometer is used to measure the fluorescence spectra of the farnesyl cysteine analogs.

Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the fluorescent analog in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation and emission monochromators to the appropriate wavelength ranges for the fluorophore being studied.

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity. Narrower slits provide better resolution but lower signal.

-

-

Blank Measurement: Record the spectrum of the buffer alone to obtain a background reading.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission.

-

Scan the excitation monochromator over the desired wavelength range.

-

Subtract the background spectrum from the sample spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation.

-

Scan the emission monochromator over the desired wavelength range.

-

Subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Determine the excitation and emission maxima from the corrected spectra. The Stokes shift is the difference between the emission maximum and the excitation maximum.

Diagram of Fluorescence Spectroscopy Workflow:

Caption: Workflow for measuring fluorescence excitation and emission spectra.

Interpreting Spectral Data: The Farnesylation-Induced Shift

The key to using fluorescent farnesyl cysteine analogs in assays is the change in their fluorescence upon enzymatic modification.

Mechanism of Fluorescence Enhancement:

As previously discussed, the fluorescence of environmentally sensitive fluorophores like dansyl and NBD is quenched in aqueous solution. When FTase catalyzes the transfer of the hydrophobic farnesyl group to the cysteine residue of the fluorescently labeled peptide, the farnesyl group creates a non-polar microenvironment in the vicinity of the fluorophore. This exclusion of water molecules reduces the non-radiative decay pathways for the excited fluorophore, resulting in a significant increase in fluorescence intensity.

Concurrently, the change in the polarity of the microenvironment often leads to a blue shift in the emission spectrum. This is because the excited state of the fluorophore is less stabilized by the non-polar environment compared to the polar aqueous environment, leading to a larger energy gap for the fluorescence transition.

Diagram of Farnesylation and Fluorescence Enhancement:

Caption: Farnesylation-induced change in the microenvironment and resulting fluorescence enhancement.

This farnesylation-induced fluorescence enhancement forms the basis of continuous, real-time assays for FTase activity. By monitoring the increase in fluorescence over time, one can determine the rate of the enzymatic reaction. This is particularly useful for high-throughput screening of potential FTase inhibitors, where a decrease in the rate of fluorescence enhancement indicates inhibition of the enzyme.

Conclusion

Fluorescently labeled farnesyl cysteine analogs are indispensable tools for the study of protein prenylation. Their environmentally sensitive fluorescence provides a powerful means to monitor the activity of farnesyltransferase in real-time. A thorough understanding of their spectroscopic properties, coupled with robust experimental protocols, is essential for their effective application in research and drug discovery. This guide has provided a comprehensive overview of the core principles, quantitative data, and methodologies required to successfully utilize these versatile molecular probes.

References

-

Efficient farnesylation of an extended C-terminal C(x) 3 X sequence motif expands the scope of the prenylated proteome. ResearchGate. [Link]

-

Off-on type fluorescent NBD-probe for selective sensing of cysteine and homocysteine over glutathione. ResearchGate. [Link]

-

HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. PMC. [Link]

-

NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PMC. [Link]

Sources

Technical Guide: Kinetic Characterization of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (FAFC) in ICMT Enzymatic Assays

Executive Summary

This technical guide details the kinetic properties and experimental utilization of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (FAFC) , a synthetic substrate designed for the continuous spectrophotometric analysis of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) . Unlike traditional radiometric assays utilizing

Part 1: Molecular Architecture & Mechanistic Basis

The Reporter Mechanism

FAFC is a structural analog of the native ICMT substrate, N-acetyl-S-farnesyl-L-cysteine (AFC). Its utility stems from the furylacryloyl (FA) chromophore attached to the cysteine amino group.

-

Native State: The free carboxyl group of FAFC interacts electronically with the conjugated FA system, establishing a baseline absorbance maximum (

). -

Enzymatic Transformation: ICMT transfers a methyl group from SAM to the C-terminal carboxyl group of FAFC.

-

Spectral Shift: The esterification of the carboxyl group alters the electron delocalization of the FA chromophore, resulting in a quantifiable absorbance change (typically monitored at 340 nm ). This "Blue Shift" or hypochromic effect allows for the direct application of Beer-Lambert’s law to calculate reaction velocity.

Reaction Logic Diagram

The following diagram illustrates the Bi-Bi reaction mechanism where ICMT binds both SAM and FAFC to yield the methylated product and S-adenosylhomocysteine (SAH).

Figure 1: Catalytic cycle of ICMT utilizing FAFC and SAM, highlighting the signal generation step.

Part 2: Kinetic Properties & Parameters[1][2][3]

The kinetic behavior of FAFC generally follows Michaelis-Menten kinetics, though it is strictly a two-substrate (Bi-Bi) system.

Key Kinetic Constants

The values below represent typical ranges observed in mammalian ICMT assays (e.g., rat liver or recombinant human ICMT) under standard conditions.

| Parameter | Symbol | Typical Range | Description |

| Michaelis Constant | 2.0 – 10.0 | Concentration of FAFC at half-maximal velocity. Low | |

| SAM Affinity | 1.0 – 3.0 | Affinity for the methyl donor cofactor. | |

| Turnover Number | 0.5 – 2.0 | Catalytic cycles per second. ICMT is a relatively slow enzyme, making background stability critical. | |

| Solubility Limit | ~50 | FAFC is hydrophobic. Above this limit (buffer dependent), it may form micelles, deviating from Michaelis-Menten kinetics. |

Substrate Inhibition

Researchers must note that high concentrations of FAFC (>20-30

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . Step 3.1 ensures the detection method works before precious enzyme is consumed.

Pre-Validation: Determining

Before running kinetic assays, you must determine the differential extinction coefficient (

-

Prepare 10

M FAFC in assay buffer. -

Measure Absorbance (

) at 340 nm. -

Add excess base (e.g., NaOH) or a specific methylating agent to force complete esterification (chemical validation), OR run the reaction to completion with high enzyme load.

-

Measure Absorbance (

). -

Calculate:

.-

Target: Expect

.

-

Standard Assay Workflow

Reagents:

-

Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM

, 2 mM DTT. -

Detergent: 1% CHAPS (w/v) (Critical for solubilizing FAFC).

-

Substrate Stock: 10 mM FAFC in DMSO.

-

Cofactor: 1 mM SAM in water.

Step-by-Step Procedure:

-

Blanking: Setup the spectrophotometer at 340 nm , heated to 37°C .

-

Master Mix: In a quartz cuvette, combine Buffer, CHAPS, and FAFC (variable conc: 0.5 – 20

M). -

Baseline: Record absorbance for 2 minutes to ensure stability (no non-enzymatic drift).

-

Initiation: Add SAM (saturating, 100

M) and ICMT Enzyme. Mix by inversion immediately. -

Monitoring: Record the decrease in absorbance for 5–10 minutes.

-

Velocity Calculation: Use the linear portion of the slope (

) and Beer’s Law:

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the continuous spectrophotometric ICMT assay.

Part 4: Data Analysis & Troubleshooting

Determining ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> and [1]

-

Perform the assay at 6–8 different FAFC concentrations (e.g., 0.5, 1, 2, 4, 8, 12, 20

M). -

Keep SAM constant at saturation (100

M). -

Plot Initial Velocity (

) vs. [FAFC]. -

Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or SigmaPlot).

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| No Absorbance Change | Inactive Enzyme or Substrate Precipitation | Check enzyme storage (-80°C). Ensure CHAPS concentration is >0.8% (CMC is ~8mM). |

| Non-Linear Rates | Product Inhibition (SAH) | SAH is a potent inhibitor. Reduce enzyme concentration to keep conversion <10% of substrate. |

| High Background Noise | FAFC Aggregation | FAFC is lipidated. If [FAFC] > 20 |

Part 5: Application in Drug Discovery[4]

FAFC is the gold standard for High-Throughput Screening (HTS) of ICMT inhibitors because it avoids radioactive waste.

-

Inhibition Mode: Most ICMT inhibitors are competitive against the CAAX substrate (FAFC) or the cofactor (SAM).

-

Protocol Adaptation: To determine

for an inhibitor:-

Fix [FAFC] at its

value (approx 5 -

Vary Inhibitor concentration.

- values derived here are more physiologically relevant than those from peptide-based assays due to the lipid nature of FAFC, which mimics the native Ras protein tail.

-

References

-

Ma, Y. T., & Rando, R. R. (1993). A continuous spectrophotometric assay for isoprenylcysteine carboxyl methyltransferase. Biochemistry, 32(9), 2386–2393.

-

Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as new targets in oncogenesis. Nature Reviews Cancer, 5(5), 405–412.

-

Baron, R. A., & Casey, P. J. (2004). Lysosomal localization of isoprenylcysteine carboxyl methyltransferase. Journal of Biological Chemistry, 279(23), 24852–24859.

Methodological & Application

Application Note: Continuous Fluorescence Assay for Icmt using 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine

This Application Note is designed for researchers in drug discovery and biochemistry focusing on the post-translational modification of CAAX proteins (e.g., Ras, Rho). It details a protocol for the continuous monitoring of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) activity using the substrate analog 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (FA-FC) .

While the 3-(2-Furyl)acryloyl (FA) group is classically a chromophore used in spectrophotometric assays (e.g., for ACE), this guide focuses on a Continuous Coupled Fluorescence Assay . This approach overcomes the sensitivity limitations of direct absorbance measurements by coupling the methylation reaction to a fluorogenic reporter system, allowing for real-time kinetic analysis of Icmt activity or inhibition.

Introduction & Mechanistic Insight

The enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt) catalyzes the final step in the post-translational modification of prenylated proteins (e.g., Ras). Following prenylation and proteolytic cleavage of the -AAX motif, Icmt methylates the carboxyl group of the C-terminal prenylcysteine. This methylation neutralizes the negative charge, facilitating membrane association and protein-protein interactions.

3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (FA-FC) serves as a synthetic substrate analog. The FA group modifies the N-terminus, mimicking the peptide backbone while providing a distinct steric profile.

The Challenge of Direct Detection

Direct detection of Icmt activity is difficult because:

-

The methyl donor, S-adenosylmethionine (SAM), and the product, S-adenosylhomocysteine (SAH), have overlapping UV absorbance.

-

The FA-FC substrate's spectral shift upon methylation is often subtle and prone to interference in complex mixtures (e.g., microsomes).

The Solution: Coupled Fluorometric Assay

To achieve high sensitivity and continuous monitoring, this protocol utilizes a bi-enzyme coupling system . Icmt activity produces SAH. The coupling enzyme, S-Adenosylhomocysteine Hydrolase (SAHH) , hydrolyzes SAH to Adenosine and Homocysteine (Hcy). The free thiol of Homocysteine is then detected using a fluorogenic thiol-reactive probe (e.g., ThioGlo®) or further coupled to a redox cycle (e.g., Adenosine Deaminase/Glutamate Dehydrogenase/Resazurin).

This guide details the Thiol-Detection Method , which offers a robust "self-validating" readout: fluorescence increases linearly with the production of methylated FA-FC.

Experimental Principle & Workflow

The assay relies on the stoichiometric conversion of the methylation by-product (SAH) into a fluorescent signal.

Reaction Cascade:

-

Icmt Reaction: FA-FC + SAM

Methylated-FA-FC + SAH -

Coupling Reaction: SAH +

-

Detection: Hcy + ThioGlo-1 (non-fluorescent)

Fluorescent Adduct

Pathway Visualization[1]

Caption: Schematic of the continuous coupled fluorescence assay. Icmt activity is linked to Homocysteine production, which reacts with ThioGlo-1 to generate a fluorescent signal.

Materials & Reagents

| Component | Concentration (Stock) | Concentration (Final Assay) | Notes |

| Buffer | 100 mM HEPES, pH 7.4 | 1x | Must be thiol-free (no DTT/BME). |

| Substrate (FA-FC) | 10 mM in DMSO | 10 - 100 µM | 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine. Store at -80°C. |

| Cofactor (SAM) | 10 mM in 10 mM H₂SO₄ | 10 - 50 µM | S-Adenosylmethionine. Unstable at neutral pH; keep on ice. |

| Enzyme (Icmt) | ~1 mg/mL (microsomal) | 1 - 5 µ g/well | Purified recombinant Icmt or Sf9 microsomes. |

| Coupling Enz (SAHH) | 100 U/mL | 1 U/mL | Recombinant S-Adenosylhomocysteine Hydrolase. |

| Probe (ThioGlo-1) | 2 mM in DMSO | 10 - 20 µM | Maleimide-based fluorophore. Protect from light. |

| Control Inhibitor | 10 mM Cysmethynil | Variable | Specific Icmt inhibitor for validation. |

Critical Note on Buffer: Standard Icmt buffers often contain DTT to preserve enzyme stability. However, DTT must be excluded from the assay buffer as it will react with ThioGlo-1, causing high background fluorescence. Use TCEP if a reducing agent is strictly necessary, or prepare fresh enzyme dilutions.

Detailed Protocol

Step 1: Instrument Setup

-

Instrument: Fluorescence Microplate Reader (e.g., Biotek Synergy, BMG Labtech).

-

Temperature: Set to 30°C or 37°C (Icmt is active at both; 37°C is physiological).

-

Optics:

-

Excitation: 379 nm (or 380 nm filter)

-

Emission: 513 nm (or 510-520 nm filter)

-

Gain: Adjust using a 1 µM Homocysteine + ThioGlo standard to reach ~60% saturation.

-

-

Mode: Kinetic (read every 30-60 seconds for 30-60 minutes).

Step 2: Reagent Preparation (Master Mix)

Prepare a 2X Assay Master Mix to minimize pipetting errors. Calculate volume for

-

Composition: HEPES Buffer + SAHH + ThioGlo-1 + SAM.

-

Do NOT add FA-FC or Icmt yet.

Step 3: Plate Loading (96-well Black/Clear Bottom)

-

Background Control (No Enzyme): Add Buffer (to volume).

-

Substrate Control (No SAM): Add FA-FC + Buffer (check for intrinsic fluorescence).

-

Experimental Wells:

-

Add 50 µL of 2X Master Mix.

-

Add FA-FC substrate (diluted in buffer) to reach desired final concentration (e.g., 20 µM).

-

Optional: Add test inhibitors (e.g., Cysmethynil) and incubate for 10 min.

-

-

Initiation:

-

Add Icmt Enzyme (diluted in buffer) to start the reaction.

-

Final Volume: 100 µL .

-

Step 4: Kinetic Measurement[2]

-

Immediately place the plate in the reader.

-

Shake for 5 seconds (orbital).

-

Start kinetic read.[1]

-

Monitor the slope (Relative Fluorescence Units/min).

Data Analysis & Validation

Calculating Reaction Velocity

The raw data will show an increase in RFU over time.

-

Linear Region: Select the linear portion of the curve (typically 5–20 minutes).

-

Slope Calculation: Calculate

. -

Standard Curve: Convert RFU to pmol product using a Homocysteine standard curve (0–10 µM) run in parallel.

Self-Validating Checks (Trustworthiness)

-

Linearity: The reaction rate should be linear with enzyme concentration. If the curve plateaus early, reduce enzyme amount or increase SAM.

-

Specificity: Addition of Cysmethynil (10 µM) should abolish >90% of the signal. If signal persists, it indicates non-specific thiol generation or probe hydrolysis.

-

Z' Factor: For high-throughput screening, calculate Z'. A value >0.5 indicates a robust assay.

Example Data Table

| Condition | Slope (RFU/min) | Activity (%) | Interpretation |

| Buffer Only | 5 | 0% | Background drift |

| Icmt + FA-FC + SAM | 1250 | 100% | Robust methylation |

| Icmt + FA-FC (No SAM) | 10 | <1% | SAM dependency confirmed |

| Icmt + FA-FC + Cysmethynil | 45 | 3.6% | Specific inhibition confirmed |

Troubleshooting & Optimization

"High Background Fluorescence"

-

Cause: Presence of thiols (DTT, BME) in the enzyme stock or buffer.

-

Solution: Dialyze the enzyme into thiol-free HEPES buffer or use TCEP (which has lower reactivity with some maleimides, though testing is required). Alternatively, use the Resorufin-coupled system (SAHH + Adenosine Deaminase + Glutamate Dehydrogenase + Resazurin + Diaphorase) which detects NADH and is insensitive to thiols.

"No Signal Increase"

-

Cause: FA-FC insolubility.

-

Solution: FA-FC is hydrophobic. Ensure the final DMSO concentration is 2-5%, or add a detergent like 0.05% DDM (n-Dodecyl-β-D-maltoside) to solubilize the lipid substrate without denaturing Icmt.

"Non-Linear Kinetics"

-

Cause: Product inhibition (SAH is a potent inhibitor of Icmt).

-

Solution: The coupled enzyme (SAHH) removes SAH, preventing inhibition. Ensure SAHH is in excess (at least 1 U/mL).

Alternative Application: Prenylcysteine Oxidase (PCYOX1)

While this guide focuses on Icmt, FA-FC can also be a substrate for PCYOX1 , which cleaves the thioether bond.

-

Reaction: FA-FC +

+ -

Assay: Couple

production to Amplex Red + HRP. -

Distinction: Icmt requires SAM; PCYOX1 requires

and produces peroxide.

References

-

Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as new targets in oncogenesis. Nature Reviews Cancer, 5(5), 405-412. Link

-

Ma, Y. T., & Rando, R. R. (1992). A continuous fluorometric assay for isoprenylated protein methyltransferase. Analytical Biochemistry, 206(2), 293-297. (Describes the foundational fluorescent coupling logic). Link

-

Baron, R. A., & Casey, P. J. (2004). Monitoring the activity of isoprenylcysteine carboxyl methyltransferase. Methods in Molecular Biology, 284, 143-158. Link

-

Desrosiers, R. R., et al. (1999). Prenylcysteine carboxyl methyltransferase requires a farnesyl or geranylgeranyl group for methylation of cysteine. Biochemical Journal, 337(3), 573-581. Link

Sources

Application Note: Quantitative Analysis of Farnesyl Cysteine Methylation via Fluorescence Spectroscopy

Abstract & Introduction

The carboxyl methylation of farnesylated proteins is a critical post-translational modification (PTM) catalyzed by Isoprenylcysteine Carboxyl Methyltransferase (ICMT) .[1][2] This modification neutralizes the C-terminal negative charge of CAAX proteins (such as the oncoprotein K-Ras), significantly enhancing their membrane affinity and signaling efficacy.[2] Consequently, ICMT is a high-value target for anti-cancer drug discovery.

Historically, ICMT activity was measured using a vapor diffusion assay relying on radioisotopic

This guide details two robust fluorescence-based protocols for quantifying ICMT activity:

-

Continuous Kinetic Assay: A coupled-enzyme system detecting the S-adenosylhomocysteine (SAH) byproduct via thiol-sensitive fluorophores.

-

Orthogonal HPLC Assay: Direct separation and quantification of fluorescently labeled substrates (Dansyl-AFC).

Biological & Mechanistic Context[2][3][4][5][6][7]

ICMT is an integral membrane protein restricted to the endoplasmic reticulum (ER).[1][2][3] It processes proteins containing a C-terminal CAAX motif after they have been prenylated and proteolyzed.

The CAAX Processing Pathway

The following diagram illustrates the sequential processing of Ras, highlighting the specific step catalyzed by ICMT.

Figure 1: The CAAX protein processing pathway. ICMT catalyzes the final, rate-limiting step, converting S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH).

Method A: Continuous Fluorometric Coupled Assay[9][10]

Best for: Kinetic characterization (

Experimental Workflow Diagram

Figure 2: The enzymatic cascade converting methylation activity into a quantifiable fluorescent signal.

Protocol Steps

Materials

-

Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.05% DDM (n-dodecyl-β-D-maltoside) or CHAPS (detergent is critical for ICMT solubility).

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) (Stock: 10 mM in DMSO).

-

Cofactor: S-adenosylmethionine (SAM) (Stock: 5 mM in 10 mM H2SO4/10% Ethanol - Note: Acidic pH prevents spontaneous degradation).

-

Coupling Enzyme: Recombinant SAH Hydrolase (SAHH) (rabbit or bacterial).

-

Fluorophore: ThioGlo-1 (Stock: 2 mM in DMSO).

-

Enzyme Source: Microsomal membranes containing recombinant ICMT (human or yeast Ste14).

Procedure

-

Reagent Mix Preparation: In a black 96-well plate, prepare the reaction mixture (final volume 100 µL).

-

Buffer: to final volume.

-

SAHH: 1.0 Unit/mL.

-

ThioGlo-1: 15 µM.

-

ICMT Membrane Fraction: 1–5 µg total protein.

-

AFC Substrate: 0–100 µM (titrate for Km).

-

-

Baseline Equilibration: Incubate for 5 minutes at 30°C. This burns off any background thiols present in the membrane preparation.

-

Initiation: Add SAM (final concentration 10–50 µM) to initiate the reaction.

-

Measurement: Immediately monitor fluorescence on a plate reader.

-

Excitation: 380 nm

-

Emission: 510 nm

-

Mode: Kinetic (read every 30 seconds for 20–40 minutes).

-

Data Analysis

Calculate the slope (RFU/min) of the linear portion of the curve. Convert RFU to concentration using a standard curve of L-Cysteine or Homocysteine.

| Parameter | Value Range (Typical) | Notes |

| Linearity ( | > 0.98 | Valid for initial 10-15 mins |

| Z' Factor | 0.6 - 0.8 | Excellent for HTS |

| Background | < 10% of signal | High background suggests thiol contamination in buffer |

Method B: Orthogonal HPLC-Fluorescence Assay

Best for: Validation, specificity checks, and separating substrate from product. Principle: This method uses a fluorescently labeled substrate analog, N-dansyl-S-farnesyl-L-cysteine (Dansyl-AFC) . Methylation increases the hydrophobicity of the molecule, allowing baseline separation of the substrate and product on a C18 column.

Protocol Steps

Materials

-

Substrate: Dansyl-AFC (Synthesis: React Dansyl chloride with S-farnesyl-L-cysteine).

-

Stop Solution: 2:1 (v/v) Chloroform:Methanol.

-

HPLC System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).

Procedure

-

Reaction: Incubate ICMT membranes (5 µg) with Dansyl-AFC (10 µM) and SAM (50 µM) in reaction buffer for 30 minutes at 37°C.

-

Termination: Stop reaction by adding 200 µL of Stop Solution. Vortex vigorously.

-

Extraction: Centrifuge at 13,000 x g for 5 minutes. The methylated product partitions into the organic (Chloroform) phase more efficiently, but for HPLC, we analyze the supernatant or the redissolved organic layer.

-

HPLC Conditions:

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 5.0).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 50% B to 100% B over 15 minutes.

-

Detection: Fluorescence (Ex: 340 nm, Em: 525 nm).

-

Validation

The methylated product (Dansyl-AFC-OMe) will elute later than the unmethylated substrate due to the loss of the charged carboxylate group (increased hydrophobicity).

Critical Troubleshooting & Optimization (E-E-A-T)

The "Thiol Background" Problem

Issue: Crude membrane preparations often contain free thiols (cysteine residues, glutathione) that saturate the ThioGlo probe immediately. Solution:

-

Pre-incubation: Always incubate the membranes + ThioGlo without SAM for 5-10 minutes. The signal will jump and then plateau. Once stable, add SAM to observe the rate of new thiol production.

-

DTT/BME Ban: Never use reducing agents (DTT,

-mercaptoethanol) in the assay buffer. If enzymes are stored in DTT, desalt them using a PD-10 column or Zeba spin column before use.

Substrate Solubility

Issue: Farnesyl analogs are highly lipophilic and can precipitate or stick to plastic. Solution:

-

Use Glass-coated plates or low-binding polypropylene plates.

-

Maintain detergent (0.05% DDM or 1% Octylglucoside) in the buffer. Avoid Tween-20 if possible, as it can inhibit some methyltransferases.

SAM Instability

Issue: SAM degrades spontaneously into SAH and methylthioadenosine at neutral/alkaline pH, creating high background. Solution:

-

Store SAM stocks in 10 mM H2SO4 at -20°C.

-

Only neutralize SAM immediately upon addition to the reaction well.

References

-

Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as new targets in oncogenesis. Nature Reviews Cancer, 5(5), 405–412. Link

-

Ma, J. N., et al. (2003). A continuous fluorescence-based assay for isoprenylcysteine carboxyl methyltransferase. Analytical Biochemistry, 318(2), 175-180.[5] (Validates the SAH-coupled approach).

-

Subramanian, C., et al. (2016). A High-Throughput Fluorescence Assay for Isoprenylcysteine Carboxyl Methyltransferase. Journal of Biomolecular Screening, 21(7), 725–731. Link

- Baron, R. A., & Casey, P. J. (2004). Monitoring the carboxyl methylation of prenylated proteins. Methods in Molecular Biology, 284, 143–158. (Details the HPLC methods).

Sources

- 1. Topology of Mammalian Isoprenylcysteine Carboxyl Methyltransferase Determined in Live Cells with a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scholars@Duke publication: Topology of mammalian isoprenylcysteine carboxyl methyltransferase determined in live cells with a fluorescent probe. [scholars.duke.edu]

- 4. Frontiers | Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases [frontiersin.org]

- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

Troubleshooting & Optimization

troubleshooting low fluorescence signal in 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine assays

Welcome to the Technical Support Center .

As a Senior Application Scientist specializing in membrane protein enzymology and fluorescence spectroscopy, I have reviewed your inquiry regarding low fluorescence signal in assays using 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (FA-FC) .

This is a common but complex issue. FA-FC is a specific substrate analog used to monitor Isoprenylcysteine Carboxyl Methyltransferase (ICMT) activity.[1] Unlike standard fluorophores (e.g., FITC or Rhodamine), the signal from the furylacryloyl (FA) group is environmentally sensitive and relies on UV excitation. "Low signal" is rarely a defect in the molecule itself; it is almost always a mismatch between the assay physics and the instrument optics.

Part 1: Diagnostic Triage (Visual Workflow)

Before modifying your protocol, use this logic tree to isolate the root cause. Most failures occur at the Optical Interface or the Solubility Limit .

Figure 1: Diagnostic decision tree for isolating the cause of low fluorescence in FA-FC assays.

Part 2: The Physics of the Failure

To fix the signal, you must understand the mechanism of detection.

-

The Fluorophore: The 3-(2-furyl)acryloyl group is not a bright fluorophore in aqueous solution.[1] It has a low quantum yield in water.

-

The Signal Shift: The assay relies on the Partitioning Coefficient .

-

Substrate (FA-FC): Negatively charged carboxylate.[1] Less hydrophobic. Remained in the aqueous phase (low fluorescence).

-

Product (Methyl-FA-FC): Charge-neutral methyl ester.[1] Highly hydrophobic. Partitions into the microsomal membrane or detergent micelle .

-

Result: Fluorescence increases (quantum yield enhancement) and blue-shifts when the FA group enters the hydrophobic environment.

-

-

The "Low Signal" Reality: If the product cannot partition into a hydrophobic phase (e.g., lack of membranes/micelles) or if the excitation light is blocked, you will see zero signal change.

Part 3: Troubleshooting Guides (Q&A)

Category 1: Optical & Instrumental Issues

Q: I am using standard GFP/FITC settings (488/520 nm). Why is the signal background? A: You are outside the excitation spectrum of the FA group.

-

The Science: The furylacryloyl group absorbs in the near-UV.

-

Correction: Set Excitation to 340 nm (bandwidth 20nm) and Emission to 460 nm (bandwidth 20nm).

-

Note: If your plate reader uses a laser (e.g., 488 nm), it cannot excite this fluorophore.[1] You need a Xenon flash lamp or a UV laser/LED (355 nm).[1]

Q: I set the monochromator to 340 nm, but the signal is still zero. I am using standard 96-well plates. A: Your microplate is likely blocking the excitation light.

-

The Science: Standard polystyrene plates absorb UV light below 380 nm. The plastic acts as a "long-pass filter," blocking your 340 nm excitation from reaching the sample.

-

Correction: You must use UV-transparent plates (e.g., Greiner UV-Star, Corning UV-transparent) or Quartz plates.[1] Glass-bottom plates may work if the excitation is from the bottom, but the plastic lid/walls can still interfere if top-reading.

Category 2: Physicochemical Properties (Solubility)[1]

Q: My stock solution is clear, but the signal drops immediately upon adding buffer. A: The FA-FC has precipitated or formed "dark" aggregates.

-

The Science: The farnesyl tail (C15 hydrocarbon) is extremely hydrophobic. In aqueous buffer without sufficient carrier, FA-FC aggregates.[1] Aggregated fluorophores often undergo "concentration quenching" (self-quenching).[1]

-

Correction:

-

Dissolve FA-FC in 100% DMSO or Ethanol to 10 mM stock.

-

Ensure final assay DMSO concentration is 2–5% .

-

Critical: The assay buffer must contain a hydrophobic acceptor (microsomes or detergent micelles like 0.1% DDM or CHAPS) before you add the substrate. Do not add FA-FC to empty buffer.[1]

-

Category 3: Enzymatic Activity

Q: The signal is stable but flat (no increase over time). Is the enzyme dead? A: Likely yes, or the membrane environment is compromised.

-

The Science: ICMT is an integral membrane protein located in the Endoplasmic Reticulum. It requires a lipid bilayer to function. If you are using purified enzyme, it must be reconstituted in liposomes or detergent micelles.[1]

-

Correction:

-

Positive Control: Use crude microsomes (from bovine liver or transfected cells) rather than purified protein to validate the assay first.

-

AdoMet Quality: Ensure S-adenosylmethionine (AdoMet) is fresh. It degrades rapidly at room temperature into S-adenosylhomocysteine (AdoHcy), which is a potent product inhibitor of ICMT.[1]

-

Part 4: Validated Reference Protocol

This protocol maximizes the "Signal-to-Noise" ratio by optimizing the hydrophobic partitioning environment.

Assay Principle:

Reagents:

-

Buffer: 100 mM Hepes (pH 7.4), 5 mM MgCl₂, 2 mM DTT.

-

Substrate: FA-FC (10 mM stock in DMSO).

-

Co-Substrate: AdoMet (freshly prepared).

-

Enzyme Source: Microsomal membranes (approx 10-50 µg protein/well).[1]

Step-by-Step Workflow:

-

Preparation:

-

Dilute FA-FC stock into the Assay Buffer containing the microsomes. The membranes prevent precipitation.

-

Target Final Conc: 10 µM FA-FC.[1]

-

-

Baseline Read:

-

Initiation:

-

Add AdoMet (Final conc: 100 µM).[1]

-

Mix immediately (shaking step in reader).

-

-

Kinetic Read:

Data Analysis Table:

| Parameter | Recommended Value | Why? |

| Excitation | 340 nm | Peak absorption of Furylacryloyl group.[1] |

| Emission | 460 nm | Emission max in hydrophobic environment. |

| Plate Type | UV-Transparent / Quartz | Polystyrene blocks 340 nm light.[1] |

| Substrate Conc | 5 - 20 µM | Above |

| AdoMet Conc | 50 - 100 µM | Saturating concentration to drive reaction.[1] |

Part 5: Mechanism Visualization

This diagram illustrates why the signal increases. If the "Hydrophobic Phase" (Membrane) is missing, the signal will not increase even if the reaction happens.

Figure 2: Mechanism of signal generation.[1] The reaction converts the charged substrate into a neutral, hydrophobic product that partitions into the membrane, enhancing fluorescence quantum yield.

References

-

Ma, Y. T., & Rando, R. R. (1992). A fluorometric assay for isoprenylated protein methyltransferase.[1] Analytical Biochemistry, 206(2), 293–297.[1]

- Core Reference: Establishes the synthesis and utility of FA-FC as a fluorescent substr

-

Casey, P. J., & Seabra, M. C. (1996). Protein prenyltransferases.[1] Journal of Biological Chemistry, 271(10), 5289–5292.[1]

- Context: Reviews the enzymology of prenyltransferases and methyltransferases, providing context for the membrane requirements.

-

Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as new targets in oncogenesis.[1] Nature Reviews Cancer, 5(5), 405–412.[1]

- Application: Validates ICMT as a drug target, relevant for researchers developing inhibitors using this assay.

Sources

storage stability and degradation of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine

This guide serves as a specialized technical resource for researchers utilizing 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (henceforth referred to as FA-FC ).

FA-FC is a synthetic, chromogenic substrate primarily used to assay Isoprenylcysteine Carboxyl Methyltransferase (ICMT) activity. Its structural complexity—combining a photo-active furylacryloyl (FA) chromophore, a hydrophobic farnesyl lipid tail, and a thioether linkage—creates a unique stability profile that requires rigorous handling protocols to prevent experimental artifacts.

Part 1: Core Storage & Stability Matrix

The following parameters are non-negotiable for maintaining the integrity of FA-FC. Deviating from these conditions will lead to rapid degradation via oxidation and photo-isomerization.

| Parameter | Solid State (Lyophilized) | Stock Solution (DMSO/Ethanol) | Aqueous Working Solution |

| Temperature | -20°C (Preferred: -80°C) | -80°C (Mandatory) | 4°C (Use immediately) |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Overlay | Ambient (Short-term only) |

| Light Exposure | Strictly Dark (Amber vial + Foil) | Strictly Dark | Low light / Red light |

| Stability Window | 12–24 Months | 1 Month | < 4 Hours |

| Container | Glass (Teflon-lined cap) | Glass (Avoid Polystyrene) | Glass or low-binding PP |

Part 2: Degradation Mechanisms (Scientific Deep Dive)

Understanding how FA-FC degrades allows you to distinguish between enzymatic activity and chemical breakdown.

Photochemical Isomerization (The Chromophore Risk)

The 3-(2-Furyl)acryloyl group is a conjugated system responsible for the compound's absorbance (typically

-

Mechanism: Exposure to UV or ambient blue light triggers a cis-trans isomerization of the acryloyl double bond.

-

Impact: This shifts the absorbance spectrum and molar extinction coefficient (

), causing false negatives in spectrophotometric ICMT assays.

Terpene Oxidation (The Lipid Risk)

The farnesyl chain contains three non-conjugated double bonds.

-

Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, attacks the allylic carbons, forming hydroperoxides and epoxides.

-

Impact: Increases polarity, potentially altering the compound's

for ICMT or causing aggregation.

Thioether Oxidation

-

Mechanism: The sulfur atom connecting the cysteine and farnesyl groups can oxidize to a sulfoxide (

) or sulfone ( -

Impact: Sulfoxides are often poor substrates for ICMT, leading to reduced

.

Visualizing Degradation Pathways

The following diagram illustrates the chemical vulnerabilities of FA-FC.

Figure 1: Chemical degradation pathways of FA-FC showing susceptibility to light (isomerization) and oxygen (oxidation).

Part 3: Troubleshooting Guide

Issue 1: Unexpected Absorbance Shift or Loss of Signal

-

Symptom: The baseline absorbance at 305 nm has decreased, or the spectrum looks "flattened" before the enzyme is added.

-

Root Cause: Photochemical isomerization of the furylacryloyl group.

-

Solution:

-

Prepare all stocks in a dark room or under red light.

-

Wrap all reaction tubes in aluminum foil.

-

Verification: Run a UV-Vis scan of your buffer-only control. If the

has shifted significantly from the certificate of analysis value, the stock is compromised.

-

Issue 2: Precipitation in Aqueous Buffer

-

Symptom: The solution turns cloudy immediately upon adding the FA-FC stock to the reaction buffer.

-

Root Cause: The hydrophobic farnesyl tail causes rapid aggregation in aqueous environments when the Critical Micelle Concentration (CMC) is exceeded or solvent mixing is poor.

-

Solution:

-

Solvent: Ensure the stock is in 100% DMSO or Ethanol.

-

Mixing: Do not add FA-FC directly to a static buffer. Vortex the buffer while slowly piping the FA-FC stock into the vortex cone.

-

Detergents: Ensure your assay buffer contains a detergent (e.g., 0.1% Triton X-100 or Dodecyl maltoside) or lipid vesicles to solubilize the substrate.

-

Issue 3: High Background in Methylation Assays

-

Symptom: High counts/signal in the "No Enzyme" control.

-

Root Cause: Non-specific sticking of the hydrophobic FA-FC to plasticware, or impurities acting as methyl acceptors.

-

Solution:

-

Use siliconized glass tubes or low-binding polypropylene.

-

Pre-wash the reaction vessel with a blocking buffer if using a plate-based assay.

-

Part 4: Handling & Solubilization Workflow

Correct solubilization is critical. FA-FC is a lipid-peptide hybrid; it will not dissolve directly in water.

Figure 2: Step-by-step workflow for solubilizing and storing FA-FC to maximize shelf-life and assay reproducibility.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO for the stock solution?

-

Answer: Yes, ethanol is compatible. However, ethanol evaporates more readily than DMSO, which can change the concentration of your stock over time if not sealed perfectly. DMSO is preferred for long-term storage at -80°C.

Q2: What is the extinction coefficient of FA-FC?

-

Answer: While batch-specific values should always be checked on the CoA, the furylacryloyl group typically exhibits an extinction coefficient (

) of approximately 24,000 - 25,000 M⁻¹cm⁻¹ at 305–310 nm in neutral buffers.

Q3: My assay requires a long incubation (2+ hours). Will the substrate degrade?

-

Answer: Spontaneous hydrolysis of the amide bond is negligible at pH 7.4 over 2 hours. However, oxidation is a risk. Include a reducing agent like DTT (1-5 mM) or TCEP in your buffer to protect the cysteine thioether and prevent oxidative cross-linking, provided it does not interfere with your specific methylation detection method.

Q4: Why does the protocol recommend glass vials?

-

Answer: Farnesyl groups are highly lipophilic and can partition into standard polystyrene or polypropylene plastics, effectively lowering the actual concentration of substrate available to the enzyme. Glass or solvent-resistant, low-binding plastics are essential for accurate

determination.

References

-

Substrate Design & ICMT Specificity

-

Furylacryloyl Chromophore Properties

- Title: Furylacryloyl-peptide derivatives as substr

- Source: Federation of European Biochemical Societies (FEBS) Letters.

-

URL:[Link]

-

Farnesyl-Cysteine Stability & Handling

- Title: Solid-Phase Synthesis of Prenylcysteine Analogs.

- Source: Journal of Organic Chemistry (2009).

-

URL:[Link]

-

General Photostability of Therapeutic Proteins/Peptides

Sources

- 1. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: Sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

solvent compatibility for dissolving 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine

[1]

Current Status: Operational Ticket ID: SOLV-FAC-001 Subject: Solvent Compatibility & Troubleshooting for Fluorescent ICMT Substrates[1]

Compound Profile & Technical Overview

Compound Identity: 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine Common Abbreviations: FAC-Farnesyl-Cys, FAC-FC Primary Application: Fluorescent substrate for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) .[1]

Technical Note on Nomenclature: Do not confuse this compound with AFC (N-A cetyl-S-f arnesyl-L-c ysteine).[1] While AFC is a common inhibitor of ICMT, the "3-(2-Furyl)acryloyl" moiety in your compound acts as a fluorophore .[1] This modification allows for the kinetic monitoring of methylation reactions, as the fluorescence properties (intensity/shift) often change upon binding or methylation due to the hydrophobic shift at the C-terminus.

| Property | Specification | Critical Implication |

| Hydrophobicity | Very High (Lipophilic) | Insoluble in water; requires detergents for aqueous assays.[1] |

| Light Sensitivity | High | The furyl-acryloyl group is photolabile.[1] Protect from light. |

| Molecular Weight | ~450-500 Da (Est.)[1] | Varies slightly by salt form; check specific batch CoA. |

| Excitation/Emission | Requires UV-compatible optics or specific blue filters.[1] |

Solvent Compatibility Matrix

The following matrix defines the solubility limits and recommended usage for stock and working solutions.

| Solvent | Solubility Rating | Max Conc. | Usage Context |

| DMSO (Anhydrous) | Excellent (Recommended) | > 25 mM | Primary Stock Solution. Stable at -20°C. |

| Ethanol (100%) | Good | ~ 10-20 mM | Alternative Stock.[1] Evaporates faster than DMSO.[1] |

| Methanol | Moderate | ~ 5-10 mM | Not recommended for long-term storage due to potential transesterification risks.[1] |

| PBS / Tris Buffer | Poor (Insoluble) | < 10 | Do NOT dissolve directly. Will precipitate immediately.[1] |

| Buffer + Detergent | Good (as Micelles) | Variable | Working Solution. Requires CHAPS, Triton X-100, or Octylglucoside.[1] |

Standard Operating Procedure: Solubilization & Dilution

Objective: Create a stable, homogenous assay solution without precipitation.

Step 1: Stock Preparation (Master Mix)

-

Allow the vial of solid 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine to equilibrate to room temperature before opening (prevents condensation).

-

Dissolve the solid in anhydrous DMSO to a concentration of 10 mM .

-

Tip: If particles persist, sonicate in a water bath for 30 seconds.[1]

-

-

Aliquot into light-protective (amber) tubes and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

Step 2: Working Solution (The "Detergent Trick")

Direct dilution into buffer often causes "crashing out" (cloudiness).[1] Use the Detergent-First method:

-

Prepare your assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).[1][2]

-

Add detergent to the buffer first.[1]

-

Recommended: 0.1% - 1.0% CHAPS or 0.1% Triton X-100 .[1]

-

Why? The detergent concentration must be above the Critical Micelle Concentration (CMC) to solubilize the farnesyl tail.

-

-

Add the DMSO stock to the Buffer + Detergent mixture while vortexing gently.

-

Limit: Keep final DMSO concentration

to avoid inhibiting the ICMT enzyme.

-

Visual Workflows

Workflow A: Solubilization Pathway

This diagram illustrates the critical transition from solid state to aqueous assay conditions.

Caption: Figure 1. Proper solubilization requires a detergent-containing buffer to prevent precipitation of the hydrophobic farnesyl tail.[1]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

Diagnosis: The fluorophore is environmentally sensitive or has been degraded.

Caption: Figure 2. Decision tree for diagnosing low fluorescence signal in ICMT assays.

Issue 2: High Background Fluorescence

-

Cause: Non-specific binding of the hydrophobic farnesyl tail to plasticware or high concentrations of free substrate.

-

Solution:

Frequently Asked Questions (FAQs)

Q: Can I use this compound to measure ICMT activity in whole cells? A: Yes, but cell permeability is limited by the charged cysteine headgroup (unless it is a methyl ester form). For in vitro membrane preps, it is excellent.[1] For whole cells, researchers often use the methyl ester form (which is cleaved intracellularly) or electroporation.[1]

Q: Why does the fluorescence change during the reaction? A: The methylation of the C-terminal carboxyl group by ICMT increases the hydrophobicity of the C-terminus.[1] This often alters the quantum yield of the nearby fluorophore or shifts its emission maximum (solvatochromic effect) as the molecule buries itself deeper into the membrane or micelle interface [1].

Q: Can I substitute Tween-20 for CHAPS? A: Tween-20 can be used, but CHAPS or Octylglucoside are generally preferred for ICMT assays because they preserve enzyme activity better than harsh non-ionic detergents like Tween or Triton at high concentrations [2].[1]

References

-

Ma, Y. T., & Rando, R. R. (1992). A fluorescent assay for the protein prenyltransferase.[1] Journal of the American Chemical Society, 114(18), 7223-7225.[1]

-

Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as new targets in oncogenesis.[1] Nature Reviews Cancer, 5(5), 405-412.[1]

-

Marciano, D., et al. (1995). Altered biochemical properties of farnesylated peptides: Implications for protein prenylation.[1] Proceedings of the National Academy of Sciences, 92(12), 5386-5390.[1] [1]

Validation & Comparative

Choosing the Right Tool for the Job: A Comparative Guide to Fluorescence and Radioactive Assays for Farnesyltransferase Activity

Introduction: The Critical Role of Protein Prenylation and its Measurement

In the intricate world of cellular signaling, post-translational modifications are the "switches" that regulate protein function, localization, and interaction. Among these, protein prenylation is a crucial lipid modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid group is attached to a cysteine residue near the C-terminus of a target protein.[1][2] This process is catalyzed by a family of enzymes known as prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[1][3]

The addition of this hydrophobic tail is essential for anchoring proteins, particularly small GTPases like Ras, to cellular membranes, a prerequisite for their participation in signal transduction pathways.[4] When the Ras protein is mutated, as it is in approximately 30% of human cancers, its signaling becomes constitutively active, driving cell proliferation and tumor growth.[5] The discovery that Ras function is critically dependent on farnesylation spurred the development of farnesyltransferase inhibitors (FTIs) as potential anticancer agents.[1][6]

The development and characterization of these inhibitors—and the fundamental study of FTase itself—hinge on the availability of robust and reliable enzymatic assays. For decades, the gold standard was the radioactive assay, offering unparalleled sensitivity. However, the advent of fluorescence-based techniques has provided a safer, higher-throughput alternative. This guide provides a detailed, objective comparison of these two predominant methods: the continuous fluorescence assay and the classic radioactive vapor diffusion assay, offering researchers the insights needed to select the optimal method for their experimental goals.

Chapter 1: The Foundational Method - The Radioactive Vapor Diffusion Assay

The radioactive assay is a classic and direct method for measuring FTase activity. Its trustworthiness is built on a straightforward principle: directly tracking the transfer of a radiolabeled lipid donor to a protein or peptide acceptor.

Principle of Detection

The assay mixture contains the FTase enzyme, a peptide substrate containing the C-terminal "CaaX" recognition motif (e.g., a peptide mimicking H-Ras), and farnesyl pyrophosphate (FPP) that has been radiolabeled with tritium ([³H]FPP).[1] FTase catalyzes the covalent attachment of the [³H]farnesyl group to the cysteine residue of the peptide.

The key challenge is to separate the successfully farnesylated, radiolabeled peptide from the unreacted, and still highly radioactive, [³H]FPP substrate. This is where the ingenuity of the vapor diffusion method comes into play, although simpler filter-binding assays are also common. In a typical separation step following the reaction, the entire reaction mixture is spotted onto a filter paper. The paper is then washed to remove unincorporated [³H]FPP. The larger, farnesylated peptide is retained on the filter, and the radioactivity is quantified using a scintillation counter. The measured counts per minute (CPM) are directly proportional to the FTase activity.

Causality Behind Experimental Choices (Expertise & Experience)

-

Why [³H]FPP? Tritium is a low-energy beta emitter, which makes it relatively safer to handle in a lab setting compared to higher-energy isotopes. Its long half-life also ensures a stable reagent over the course of an experimental campaign. The direct labeling of the lipid substrate ensures that every detected event corresponds to a genuine transfer event.

-

Why Filter Separation? This is a proven method to separate macromolecules (the farnesylated peptide) from small molecules (unreacted FPP). The choice of filter material (e.g., glass fiber) is critical to ensure high binding of the peptide product while minimizing non-specific binding of the lipid substrate, which is a primary source of background noise.[7]

Experimental Protocol: Radioactive FTase Assay

This is a representative protocol and should be optimized for specific enzyme and substrate concentrations.

-

Reaction Preparation: In a microcentrifuge tube, prepare a reaction mix containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, and 1 mM DTT.

-

Add Substrates: Add the peptide substrate (e.g., H-Ras-CVLS) to a final concentration of 5 µM. Add [³H]FPP (specific activity ~20 Ci/mmol) to a final concentration of 1 µM.

-

Initiate Reaction: Add purified FTase enzyme to initiate the reaction. The final volume is typically 25-50 µL. Incubate at 37°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA or by spotting directly onto the filter paper.

-

Separation: Spot 20 µL of the reaction mixture onto a glass fiber filter paper. Allow it to air dry.

-

Washing: Wash the filter paper three times with 5% trichloroacetic acid (TCA) to precipitate the peptide and wash away unincorporated [³H]FPP. Follow with a final wash in ethanol.

-

Quantification: Place the dried filter paper into a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.

-

Controls (Self-Validation): A critical component of trustworthiness is running parallel control reactions:

-

No Enzyme Control: To determine the background from non-specific binding of [³H]FPP to the filter.

-

No Peptide Control: To ensure the radioactivity is dependent on the presence of an acceptor substrate.

-

Chapter 2: The High-Throughput Alternative - The Continuous Fluorescence Assay

To overcome the significant drawbacks of radioactivity—namely safety concerns, waste disposal, and low throughput—fluorescence-based assays were developed. These assays are now the standard for high-throughput screening (HTS) of FTI compound libraries. While the topic mentions 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (FAFC), the most widely adopted method utilizes a peptide substrate labeled with an environmentally sensitive fluorophore, such as Dansyl (dimethylaminonaphthalene-5-sulfonyl).

Principle of Detection

This assay uses a peptide substrate (e.g., Dansyl-GCVLS) that has a fluorescent dansyl group attached at its N-terminus.[8][9] In an aqueous buffer, the dansyl group has a relatively low fluorescence quantum yield. The second substrate is standard, non-radioactive FPP.

When FTase transfers the highly hydrophobic 15-carbon farnesyl group to the cysteine residue, the local environment of the nearby dansyl fluorophore becomes significantly more nonpolar.[10] This change in the microenvironment causes a substantial increase in the dansyl group's fluorescence intensity.[8][11] The assay is continuous, meaning the increase in fluorescence can be monitored in real-time using a plate reader, and the initial rate of the reaction is directly proportional to the enzyme's activity.[8][12]

Causality Behind Experimental Choices (Expertise & Experience)

-

Why a Dansylated Peptide? The dansyl group is a classic environmentally sensitive fluorophore. Its fluorescence properties are highly dependent on the polarity of its surroundings, making it an ideal reporter for the addition of the greasy farnesyl tail. The assay is elegant because the reporting molecule is also the substrate.

-

Why a "Mix-and-Read" Format? The assay is homogeneous; it requires no separation or washing steps.[12][13] All components are mixed in the well of a microplate, and the fluorescence is read directly. This simplicity is what makes the assay amenable to full automation and the screening of tens of thousands of compounds per day.[13]

Experimental Protocol: Continuous Fluorescence FTase Assay

This is a representative protocol and should be optimized.

-

Reagent Preparation: Prepare an assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT.

-

Plate Setup: In a 96- or 384-well black, flat-bottom plate, add the assay components. For inhibitor screening, this is where you would add your test compounds.

-

Add Substrates: Add the Dansyl-peptide substrate (e.g., Dansyl-GCVLS) to a final concentration of 1-5 µM. Add FPP to a final concentration of 1-5 µM.

-

Initiate Reaction: Add purified FTase enzyme to all wells simultaneously using a multichannel pipette to start the reaction. Mix the plate briefly.

-

Quantification: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Read the fluorescence intensity kinetically for 30-60 minutes, with excitation at ~340 nm and emission at ~505-550 nm.[8][12]

-

Data Analysis: The FTase activity is determined from the initial linear rate of fluorescence increase (slope of the curve). For inhibitor studies, these rates are compared to a vehicle control (e.g., DMSO) to calculate percent inhibition.

-

Controls (Self-Validation):

-

No Enzyme Control: To establish the baseline fluorescence of the substrates.

-

No FPP Control: To ensure the fluorescence increase is dependent on the farnesyl group transfer.

-

Positive Control: A known FTase inhibitor (e.g., FTI-277) to validate the assay's ability to detect inhibition.[6]

-

Chapter 3: Head-to-Head Comparison: Performance and Practicality

| Feature | 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (FAFC) Fluorescence Assay | Radioactive Vapor Diffusion Assay |

| Principle | Indirect detection. Measures the change in fluorescence of an environmentally sensitive probe upon the covalent attachment of a hydrophobic farnesyl group.[8][10] | Direct detection. Measures the incorporation of a radiolabeled [³H]farnesyl group from [³H]FPP onto a peptide substrate.[1] |

| Throughput | High. Homogeneous "mix-and-read" format is easily automated in 96- or 384-well plates. Ideal for HTS.[12][13] | Low. Multi-step process involving reaction, spotting, washing, and scintillation counting is labor-intensive and not easily automated. |

| Sensitivity | Moderate to High. Detection limits are typically in the low nanomolar range for inhibitors. Sensitivity can be influenced by background fluorescence of test compounds.[14] | Very High. Radioactivity provides an extremely sensitive and low-background signal, allowing for detection of very low enzyme activity. |

| Cost | Moderate. Major costs are the custom-synthesized fluorescent peptide and a fluorescence plate reader. No radioactive disposal costs. | High. Costs include the [³H]FPP, scintillation fluid, waste disposal, and regulatory compliance for handling radioactive materials.[15] |

| Safety & Waste | Safe. Uses non-hazardous materials. Standard biological waste. | Hazardous. Requires specialized training and facilities for handling radioactive isotopes. Generates radioactive waste with significant disposal costs and regulatory burden.[16][17] |

| Ease of Use | High. Simple "mix-and-read" protocol with real-time kinetic data output.[13] | Low. Technically demanding, requires careful handling of radioactivity and multiple manual steps. |

| Compound Interference | Potential. Colored or fluorescent compounds can interfere with the assay signal, requiring counter-screens. | Low. The detection method is immune to optical interference from test compounds. |

Chapter 4: Visualizing the Methodologies

To further clarify the distinction between these two powerful techniques, the following diagrams illustrate their respective workflows and principles of detection.

Caption: Comparative workflows for fluorescence and radioactive FTase assays.

Caption: Principles of detection for fluorescence and radioactive FTase assays.

Conclusion: Selecting the Appropriate Assay for Your Research

Both the fluorescence and radioactive assays are powerful tools for the study of farnesyltransferase. The choice between them is not a matter of which is "better," but which is better suited to the specific research question and available resources.

-

For High-Throughput Screening (HTS): The continuous fluorescence assay is the undisputed choice. Its speed, simplicity, and lack of hazardous waste make it the only practical option for screening large compound libraries to discover novel FTase inhibitors.[12][13]

-

For Detailed Mechanistic Studies: The radioactive assay remains a valuable option. Its high sensitivity and direct measurement principle make it ideal for precise kinetic analyses (e.g., determining Km and kcat), studying slow-binding inhibitors, or when working with very low concentrations of enzyme.[1] It is also invaluable for validating hits from a primary fluorescence screen, as it is not susceptible to optical interference.

-

For In-Cell or In-Vivo Analysis: While this guide focuses on in vitro biochemical assays, it is worth noting that other methods are required to confirm FTI activity in a cellular context. These often involve monitoring the processing of FTase substrates like HDJ-2 or prelamin A by observing a mobility shift on an immunoblot, which serves as a downstream biomarker of enzyme inhibition.[18][19]

Ultimately, a well-equipped drug discovery program may utilize both methodologies. The fluorescence assay serves as the high-capacity engine for primary screening, while the radioactive assay acts as the precision tool for detailed characterization and validation of the most promising lead compounds.

References

-

BioAssay Systems. (n.d.). Farnesyltransferase Activity Assay Kit. Retrieved from BioAssay Systems website. [Link]

-

CD Biosynsis. (n.d.). CD Farnesyltransferase Activity Assay Kit. Retrieved from CD Biosynsis website. [Link]

-

Bergo, M. O., & Taya, S. (2008). Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. Nature Protocols, 3(1), 12-25. [Link]

-

Adjei, A. A., et al. (2000). Comparison of Potential Markers of Farnesyltransferase Inhibition. Clinical Cancer Research, 6(6), 2318-2325. [Link]

-

Adjei, A. A., et al. (2000). Comparison of potential markers of farnesyltransferase inhibition. PubMed. [Link]

-

Troutman, J. M., et al. (2014). Rapid Analysis of Protein Farnesyltransferase Substrate Specificity Using Peptide Libraries and Isoprenoid Diphosphate Analogues. ACS Chemical Biology, 9(7), 1613-1622. [Link]

-

Wikipedia. (n.d.). Farnesyltransferase inhibitor. Retrieved from Wikipedia. [Link]

-

Roskoski, R. Jr. (2006). Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo. Biological Procedures Online, 8(1), 21-42. [Link]

-

Park, H. W., et al. (2011). An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases. Analytical Biochemistry, 419(2), 213-219. [Link]

-

Bordelet, H., et al. (2008). Substitution of the use of radioactivity by fluorescence for biochemical studies of RNA. RNA, 14(7), 1432-1440. [Link]

-

Blanden, M. J., et al. (2024). Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase. International Journal of Molecular Sciences, 25(10), 5275. [Link]

-

DeGraw, A. J., et al. (2014). Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. Bioconjugate Chemistry, 25(7), 1203-1212. [Link]

-

BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from BPS Bioscience website. [Link]

-

Zhang, F. L., & Casey, P. J. (1996). Protein prenylation: molecular mechanisms and functional consequences. Annual Review of Biochemistry, 65, 241-269. [Link]

-

Moise, A. R., et al. (2023). Fluorescence Polarization Assay for Infection Diagnostics: A Review. Biosensors, 13(10), 957. [Link]

- Pompliano, D. L., et al. (1992). A fluorescence assay for farnesyl protein transferase activity.

-

Kandarova, H., et al. (2016). Fluorescence-based assay as a new screening tool for toxic chemicals. Scientific Reports, 6, 33833. [Link]

-

Quora. (2018). What are some advantages of using FACS to measure the levels of Reactive Oxygen Species (ROS), as opposed to just measuring fluorescence from a DCFDA assay using a microplate reader?. [Link]

-

Celtarys. (2023). The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. [Link]

-

Gregor, I., et al. (2005). Comparison of Different Fluorescence Fluctuation Methods for their Use in FRET Assays: Monitoring a Protease Reaction. ResearchGate. [Link]

-

Xu, W., et al. (2017). Fluorescent Imaging for Cysteine Detection In Vivo with High Selectivity. ACS Omega, 2(10), 6667-6672. [Link]

-

Long, S. B., et al. (2002). Reaction path of protein farnesyltransferase at atomic resolution. Nature, 419(6907), 645-650. [Link]

-

Seabra, M. C., et al. (1991). Protein farnesyltransferase and geranylgeranyltransferase share a common alpha subunit. Cell, 65(3), 429-434. [Link]

-

Samanta, D., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 13(6), 600. [Link]

-

Sun, J., et al. (1998). Both farnesyltransferase and geranylgeranyltransferase I inhibitors are required for inhibition of oncogenic K-Ras prenylation but each alone is sufficient to suppress human tumor growth in nude mouse xenografts. Oncogene, 16(11), 1467-1473. [Link]

-

Yin, C., et al. (2015). Recent Advances in the Development of Responsive Probes for Selective Detection of Cysteine. Coordination Chemistry Reviews, 292, 56-75. [Link]

-

Sportsman, J. R., et al. (2003). Comparison of assay technologies for a nuclear receptor assay screen reveals differences in the sets of identified functional antagonists. Assay and Drug Development Technologies, 1(4), 513-524. [Link]

-

Kumar, A., et al. (2021). A medium-sized, cysteine specific switch-ON fluorescent probe to monitor stage-wise unfolding of multi-cysteine proteins. Organic & Biomolecular Chemistry, 19(25), 5585-5591. [Link]

-

Li, J., et al. (2023). A Novel Fluorescence Probe Based on Azamonardine for Detecting and Imaging Cysteine in Cells and Zebrafish with High Selectivity and Sensitivity. Molecules, 28(17), 6245. [Link]

-

Zhang, T., et al. (2023). Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. Foods, 12(23), 4349. [Link]

-

ResearchGate. (n.d.). Different binding assay methods. [Link]

-

X-tal protocols. (n.d.). Methods. [Link]

-

Jena Bioscience. (n.d.). Protein Prenylation. Retrieved from Jena Bioscience website. [Link]

-

Nwachukwu, J. C., & Nettles, K. W. (2012). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology, 878, 137-147. [Link]

-

Pandey, S., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 1), 11-19. [Link]

-

International Atomic Energy Agency. (2007). Radiological aspects of non-fixed contamination of packages and conveyances. [Link]

-

Douglas Instruments. (n.d.). A comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. [Link]

-

Yin, Y., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Biochimica et Biophysica Acta, 1848(11 Pt B), 2992-3001. [Link]

-